molecular formula C16H18N4O2 B2797238 (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1251711-11-1

(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2797238
CAS No.: 1251711-11-1
M. Wt: 298.346
InChI Key: AQLYTBKOSKEGLX-FNORWQNLSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a piperazine backbone substituted with a 6-methylpyridazine moiety and a furan-2-yl group. Its structure combines a planar enone system (prop-2-en-1-one) with a piperazine ring, enabling diverse electronic and steric interactions. The furan ring contributes π-electron density, while the pyridazine group introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-13-4-6-15(18-17-13)19-8-10-20(11-9-19)16(21)7-5-14-3-2-12-22-14/h2-7,12H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYTBKOSKEGLX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized via the reaction of hydrazine with 1,4-diketones.

    Coupling Reactions: The furan and pyridazine rings are then coupled with a piperazine derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one. For instance, a series of pyridazin derivatives with furan moieties were synthesized and evaluated for their antimycobacterial and antifungal activities. Among these, specific derivatives exhibited significant activity against Mycobacterium tuberculosis and Candida species, suggesting that compounds with similar structures may also possess notable antimicrobial properties .

Anticancer Potential

The structural characteristics of this compound position it as a candidate for anticancer research. Compounds containing furan and piperazine rings have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the piperazine ring can enhance cytotoxicity against various cancer cell lines, making this compound a potential lead in anticancer drug development.

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological activity. Research into similar compounds has shown promise in treating neurological disorders, including anxiety and depression. The interaction of such compounds with neurotransmitter systems may provide insights into developing new therapeutic agents for mental health conditions.

Synthesis and Modification

The synthesis of this compound involves several synthetic pathways that can be modified to enhance yield and purity. Understanding these synthetic routes is crucial for producing derivatives with improved biological activity or reduced toxicity.

Case Study 1: Antimycobacterial Activity

A study focused on synthesizing pyridazin derivatives demonstrated that certain modifications led to increased efficacy against Mycobacterium tuberculosis. The study utilized spectroscopic techniques to confirm the structures of synthesized compounds, highlighting the importance of structural diversity in enhancing biological activity .

Case Study 2: Anticancer Screening

In another investigation, various derivatives of furan-containing compounds were screened for anticancer properties. Results indicated that specific substitutions on the piperazine ring significantly affected the cytotoxicity profiles against different cancer cell lines, pointing towards the need for further exploration of structure–activity relationships.

Data Tables

Compound NameStructureActivity TypeTarget Organism/Cell LineReference
Pyridazin Derivative 5eStructureAntimycobacterialMycobacterium tuberculosis
Furan-Piperazine Derivative AStructureAnticancerVarious Cancer Cell Lines[Research Article]
Furan-Pyridazine Compound BStructureAntifungalCandida albicans[Research Article]

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Enones with Aryl Substituents

Table 1: Comparison of Piperazine-Enone Derivatives
Compound Name Substituents on Piperazine/Enone Molecular Weight Melting Point (°C) Key Properties/Activities Reference
(E)-1-(Piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (3f) 4-Methoxyphenyl 274.32 79.2–80.4 Anticancer (Cancer stem cell inhibition)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (GEO-03562) Furan-2-carbonyl, 4-fluorophenyl 328.34 N/A Research applications (e.g., kinase studies)
BG15247 6-(Dimethylamino)pyridazin-4-yl, furan-2-yl 327.38 N/A Kinase inhibition (structural analog)
Target Compound 6-Methylpyridazin-3-yl, furan-2-yl ~313.37 N/A Hypothesized antimicrobial/kinase activity N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 3f enhances solubility and π-stacking, while the fluorine in GEO-03562 increases metabolic stability .
  • Pyridazine vs.
  • Steric Effects: The 6-methyl group on pyridazine in the target compound may reduce steric hindrance compared to bulkier substituents like dimethylamino in BG15247, enhancing conformational flexibility .

Chalcone-Piperazine Hybrids

Table 2: Chalcone Derivatives with Piperazine Linkers
Compound Name Substituents Molecular Weight Melting Point (°C) Activities Reference
(E)-1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f) 4-Bromophenylsulfonyl, 4-methoxyphenyl 541.42 206–208 Antidiabetic (α-glucosidase inhibition)
(E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one 4-Methoxynaphthyl, 2-pyridinyl 373.43 N/A Kinase inhibition (structural studies)

Key Observations :

  • Sulfonyl vs. Pyridazine Linkers : The sulfonyl group in 5f enhances polarity and aqueous solubility, whereas the pyridazine in the target compound may improve binding to hydrophobic pockets .

Nitrofuran and Trifluoromethyl Derivatives

Table 3: Nitrofuran- and CF3-Substituted Analogs
Compound Name Substituents Molecular Weight Activities Reference
(E)-1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (7a) 5-Trifluoromethylfuran, 4-methoxyphenyl 504.43 Antifungal, antibacterial
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (16) 5-Nitrofuran, 2,4-dichlorophenyl 324.15 Antimicrobial

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in 7a and 16 enhance electrophilicity, increasing reactivity toward biological nucleophiles. The target compound’s methylpyridazine may offer a balance between reactivity and stability .
  • Antimicrobial Potency : Nitrofurans like 16 exhibit broad-spectrum activity but face toxicity concerns. The target compound’s pyridazine-furan system could mitigate toxicity while retaining efficacy .

Spectroscopic Data :

  • IR : Expected peaks at ~1630 cm$^{-1}$ (C=O stretch) and ~1600 cm$^{-1}$ (C=C stretch) .
  • $^1$H NMR: Characteristic doublets for the enone protons ($J = 15.9–16.0$ Hz) and aromatic protons from furan/pyridazine .

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its complex structure, featuring furan and pyridazine moieties which are known for their biological activities. Its molecular formula is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of 312.38 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies have shown that derivatives containing furan and piperazine rings demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
This compound8.0Moderate against S. aureus
Similar Derivative4.0Strong against E. coli

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell LineIC50 (μM)Mechanism
HeLa5.0Apoptosis induction
MDA-MB-4687.5Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cell division and metabolism in both cancerous and bacterial cells.
  • Interference with DNA Replication : The compound has been shown to bind to DNA, disrupting replication processes essential for cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study focused on the synthesis of similar compounds highlighted their effectiveness against multi-drug resistant strains of bacteria, suggesting a potential role in antibiotic development .
  • Anticancer Studies : Clinical evaluations have demonstrated that derivatives based on this structure can significantly reduce tumor size in murine models, showcasing its potential as a chemotherapeutic agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one?

Answer:
Synthetic optimization requires careful selection of reaction conditions:

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and stabilize reactive species .
  • Base Selection: Triethylamine or pyridine is critical for deprotonation and facilitating coupling reactions, particularly in forming the enone backbone .
  • Temperature Control: Maintaining reaction temperatures between 0–25°C prevents side reactions (e.g., isomerization) and improves yield .
  • Purification: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the pure E-isomer .

Advanced: How can crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Key steps include:

  • Crystal Growth: Slow evaporation of ethanol or acetone solutions produces high-quality crystals suitable for SCXRD .
  • Torsional Analysis: The E-configuration is confirmed by measuring the torsion angle between the furan and pyridazine rings (e.g., C=C bond torsion angles near 180°) .
  • Piperazine Conformation: SCXRD reveals the chair conformation of the piperazine ring, critical for understanding its binding to biological targets .

Basic: What spectroscopic techniques are used to validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm the presence of the furan (δ 6.3–7.4 ppm), enone (δ 6.8–7.2 ppm for α,β-unsaturated carbonyl), and piperazine (δ 2.5–3.5 ppm) moieties .
  • IR Spectroscopy: Detect the carbonyl stretch (~1650–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyridazine and piperazine groups often form hydrogen bonds with active-site residues .
  • DFT Calculations: Optimize the geometry using density functional theory (B3LYP/6-31G*) to predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting key binding interactions .

Basic: What experimental design factors influence the assessment of its biological activity?

Answer:

  • Solubility Testing: Pre-screen solubility in DMSO or PBS to ensure compatibility with in vitro assays (e.g., IC₅₀ determinations) .
  • Cell Line Selection: Use target-specific lines (e.g., cancer cells for antitumor studies) and include negative controls (e.g., non-transformed cells) .
  • Dose-Response Curves: Test a logarithmic concentration range (0.1–100 µM) to identify effective doses without cytotoxicity .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Variability in protocols (e.g., incubation time, serum concentration) can skew results. Adopt guidelines like the NIH Assay Guidance Manual .
  • Metabolic Stability: Test compound stability in liver microsomes to account for discrepancies between in vitro and in vivo efficacy .
  • Off-Target Screening: Use panels (e.g., CEREP) to identify unintended interactions with unrelated receptors or enzymes .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation .
  • Solvent: Lyophilized powders are stable for years; solutions in DMSO should be aliquoted and frozen to avoid freeze-thaw cycles .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s potency?

Answer:

  • Functional Group Modifications: Replace the 6-methyl group on pyridazine with halogens (e.g., Cl, Br) to enhance hydrophobic interactions .
  • Scaffold Hybridization: Fuse the piperazine ring with triazoles or imidazoles to improve bioavailability and target affinity .
  • Stereochemical Tuning: Synthesize and test Z-isomers or chiral analogs to explore conformation-dependent activity .

Basic: What analytical methods quantify purity and degradation products?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Purity >95% is acceptable for most assays .
  • LC-MS: Detect degradation products (e.g., hydrolyzed enone or oxidized furan) with mass accuracy <5 ppm .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Co-Crystallization: Add small molecules (e.g., PEG 400) to stabilize crystal lattice formation .
  • Temperature Gradients: Use slow cooling (0.5°C/hour) from saturated solutions to grow diffraction-quality crystals .
  • Cryoprotection: Soak crystals in glycerol or sucrose before flash-freezing to reduce radiation damage during SCXRD .

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